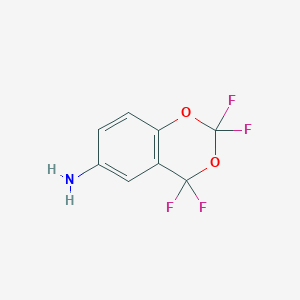

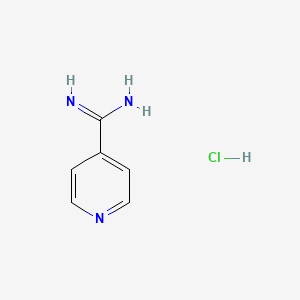

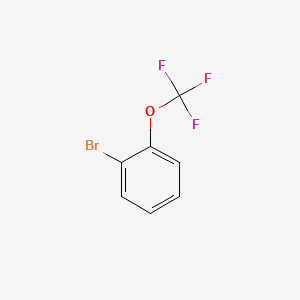

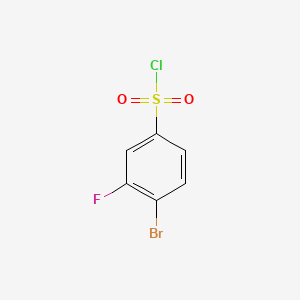

![molecular formula C13H17N3OS B1272890 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 669708-93-4](/img/structure/B1272890.png)

5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in chemical reactions and potential biological activities. The papers provided discuss various derivatives of 1,2,4-triazole, their synthesis, crystal structure, and biological activities, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions, starting from simple precursors such as phenol, chloroacetonitrile, and hydrazine hydrate, as described in the synthesis of ethyl 4-(2-phenoxyethyl)-1,2,4-triazol-3-one . The Williamson synthesis, reductive amination, amine formylation, and cyclization are common steps in the formation of these compounds. Similarly, the synthesis of S-substituted derivatives of triazole-thiones involves reactions with alkyl, benzyl, and phenacyl halides, or halogen-containing esters or amides, often in the presence of a base .

Molecular Structure Analysis

The crystal structure of 1,2,4-triazole derivatives is often characterized by X-ray diffraction, revealing the geometry and conformation of the molecules. For instance, the crystal structure of a triazole-thione derivative was determined to belong to the triclinic system, with specific dihedral angles between the triazole ring and substituted benzene rings . The molecular geometry and vibrational frequencies of these compounds can also be calculated using density functional theory (DFT), which provides a theoretical understanding of the molecular structure .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions due to their bifunctional nature, acting as potential electron donors and reacting with electrophilic reagents . The presence of substituents on the triazole ring can influence the reactivity and the type of chemical reactions the compound can undergo. For example, Schiff bases, which are known for their biological activity, can be formed from triazole-thiones by reacting with aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations, such as DFT, can predict properties like nonlinear optical properties, which were found to be greater than those of urea for a particular triazole-thione derivative . Additionally, the photophysical properties, including vibration, absorption, and photoluminescence, can be studied experimentally and theoretically to gain insight into the electronic structure and potential applications of these compounds .

Biological Activities

The biological activities of 1,2,4-triazole derivatives are of significant interest due to their potential as antibacterial, antifungal, and antioxidant agents. For example, a triazole-thione compound was screened for these activities and showed promising results . Another derivative exhibited excellent antioxidant activity, surpassing that of the antibiotic control . These studies highlight the potential of 1,2,4-triazole derivatives in medicinal chemistry.

科学研究应用

Urease Inhibition and Anti-proliferative Activity : A study by Ali et al., (2022) synthesized a series of 1,2,4-triazoles and evaluated them for urease inhibition and anti-proliferative activities. One of the compounds showed significant urease inhibition and promising anti-proliferative results, indicating potential for therapeutic applications.

DNA Methylation Inhibition : Research conducted by Hovsepyan et al., (2018) involved synthesizing new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives to study their anti-tumor activity and effect on the methylation level of tumor DNA. This suggests their potential use in cancer therapy through DNA methylation pathways.

Biological Potential and Molecular Docking Studies : In a 2020 study by Hotsulia & Kulish, they examined the properties of certain triazole derivatives and conducted molecular docking studies. These compounds demonstrated potential interactions with various biological processes, indicating their significance in pharmacological research.

Protective Effects Against Ethanol-Induced Oxidative Stress : A study by Aktay et al., (2005) investigated triazole derivatives for their ability to ameliorate ethanol-induced oxidative stress in mice. This research suggests the potential therapeutic use of these compounds in treating oxidative stress-related conditions.

Antimicrobial Activities : Research by Karabasanagouda et al., (2007) synthesized and evaluated novel 1,2,4-triazole derivatives for antimicrobial activities. Some of these compounds showed promising results, highlighting their potential as antimicrobial agents.

安全和危害

The safety and hazards associated with a compound like “5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol” would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions8.

未来方向

The future directions for research on a compound like “5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol” could include further studies of its synthesis, properties, and potential applications. It could also involve the development of new methods for its synthesis, or the exploration of its potential uses in fields like medicine or agriculture910.

Please note that this information is quite general and may not apply directly to “5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol”. For more specific information, further research would be needed.

属性

IUPAC Name |

3-[1-(4-ethylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-4-10-5-7-11(8-6-10)17-9(2)12-14-15-13(18)16(12)3/h5-9H,4H2,1-3H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNIAMZOUKRHDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C2=NNC(=S)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387984 |

Source

|

| Record name | 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

669708-93-4 |

Source

|

| Record name | 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。